N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O3S/c21-12-3-6-14(15(22)9-12)16-10-29-20(23-16)24-19(28)11-1-4-13(5-2-11)25-17(26)7-8-18(25)27/h1-6,9-10H,7-8H2,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVUHUKRCMCWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the thiazole intermediate.
Attachment of the Dioxopyrrolidinyl Group: The final step involves the coupling of the thiazole derivative with a dioxopyrrolidinyl benzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Structure-Activity Relationships (SAR)
Thiazole Core : Essential for π-π stacking and hydrogen bonding. 2,4-Dichlorophenyl enhances hydrophobicity and target affinity compared to 3,4-dichloro or fluorophenyl analogs .
Dioxopyrrolidine : Improves solubility and metabolic stability. In MPPB, this group synergizes with pyrrole to modulate cellular energy metabolism .
Substituent Position : 2,4-Dichloro vs. 3,4-dichloro on phenyl alters steric and electronic effects, impacting receptor binding .
Heterocycle Replacement : Triazole-thiones () or pyrimidine-sulfamoyl () introduce divergent bioactivities, highlighting scaffold versatility.
Biological Activity
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H16Cl2N2O2S |
| Molecular Weight | 407.32 g/mol |
| InChI | InChI=1S/C19H16Cl2N2O2S |
| InChIKey | IPDQLGQQBXTSKQ-UHFFFAOYSA-N |
| SMILES | N(C1=NC(C2=C(C=C(Cl)C=C2)Cl)=CS1)C(C=1OC=CC1)=O |
Research indicates that this compound exhibits antimicrobial , anticancer , and anti-inflammatory properties. Its biological activity is primarily attributed to its ability to interact with various cellular targets, leading to modulation of key signaling pathways.
Antimicrobial Activity
Studies have demonstrated that derivatives of thiazole compounds, including this compound, show promising antimicrobial effects. For instance, compounds with similar structures have been shown to inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Anticancer Potential
In preclinical studies, this compound has been evaluated for its anticancer properties. The thiazole moiety is known for its ability to inhibit tumor cell proliferation. A study involving related thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines . The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the thiazole ring and the introduction of electron-withdrawing groups enhance the biological activity of these compounds. The presence of the dichlorophenyl group appears to be crucial for maintaining potency against specific targets .
Case Studies
- Monoclonal Antibody Production : A study highlighted that similar compounds can enhance monoclonal antibody production in recombinant Chinese hamster ovary cells. The compound was found to suppress cell growth while increasing intracellular ATP levels during antibody production .
- Antitumor Activity : Another investigation revealed that derivatives containing the thiazole structure exhibited significant inhibitory effects on BRAF(V600E), a common mutation in melanoma, suggesting potential applications in targeted cancer therapy .
Q & A
Q. How are crystallographic data utilized to validate molecular conformation?
- Methodology : Single-crystal X-ray diffraction confirms the planar geometry of the thiazole ring and dihedral angles (<10°) between the benzamide and dichlorophenyl groups. Crystallographic data (CCDC entry: 1528461) reveal π-π stacking interactions critical for receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
